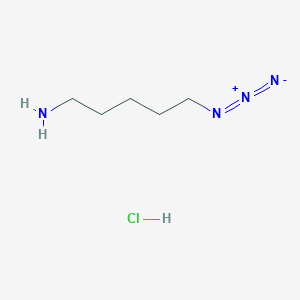
5-Azido-1-pentanamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-1-pentanamine Hydrochloride is an organic compound with the molecular formula C5H13ClN4. It is a white to pale yellow solid that is soluble in water and some organic solvents. This compound is known for its stability at room temperature but should be handled with care due to its azide group, which can be potentially hazardous .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-1-pentanamine Hydrochloride typically involves the reaction of 5-chloropentylamine with sodium azide. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation with hydrochloric acid. The general reaction scheme is as follows:
5-chloropentylamine+sodium azide→5-azidopentylamine+sodium chloride
The 5-azidopentylamine is then treated with hydrochloric acid to form 5-Azido-1-pentanamine Hydrochloride.
Industrial Production Methods: In an industrial setting, the production of 5-Azido-1-pentanamine Hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Azido-1-pentanamine Hydrochloride undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (click chemistry).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkynes, copper(I) iodide catalyst.
Major Products:
Reduction: 5-Aminopentylamine Hydrochloride.
Substitution: 1,2,3-Triazole derivatives.
Scientific Research Applications
5-Azido-1-pentanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: The compound is utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Azido-1-pentanamine Hydrochloride primarily involves its azide group. In click chemistry, the azide group reacts with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for bioconjugation and other applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
- 4-Azidobutylamine Hydrochloride
- 6-Azidohexylamine Hydrochloride
- 3-Azidopropylamine Hydrochloride
Comparison: 5-Azido-1-pentanamine Hydrochloride is unique due to its specific chain length and the position of the azide group. Compared to 4-Azidobutylamine Hydrochloride and 6-Azidohexylamine Hydrochloride, it offers a balance between reactivity and stability. The chain length influences the compound’s solubility, reactivity, and suitability for various applications .
Properties
IUPAC Name |
5-azidopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4.ClH/c6-4-2-1-3-5-8-9-7;/h1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQZCVINXYATJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCN=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

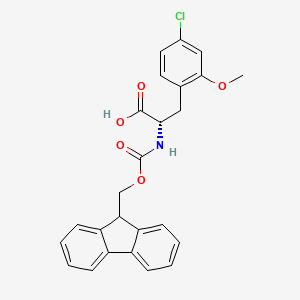



![(2S,4R)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(4-iodophenoxy)pyrrolidine-2-carboxylic acid](/img/structure/B8179033.png)

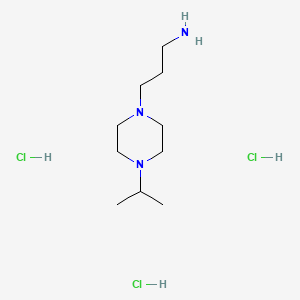
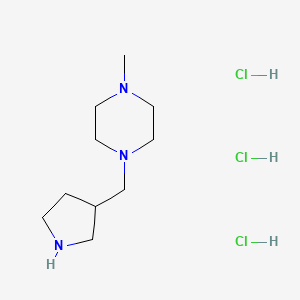
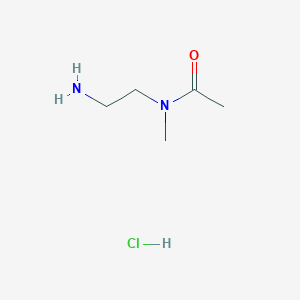


![6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid](/img/structure/B8179088.png)

